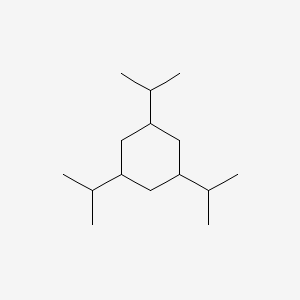

1,3,5-Triisopropylcyclohexane

Description

Foundational Principles of Cyclohexane (B81311) Conformational Analysis

The most stable conformation of cyclohexane is the "chair" form, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of hydrogens on adjacent carbons. libretexts.orgmsu.edu At room temperature, the cyclohexane ring is not static but undergoes a rapid "ring flip" between two equivalent chair conformations. jove.comlibretexts.org In this process, axial substituents become equatorial and vice versa. spcmc.ac.in

For monosubstituted cyclohexanes, the two chair conformations are no longer energetically equivalent. libretexts.orgpressbooks.pub The substituent can occupy either an axial position, pointing perpendicular to the general plane of the ring, or an equatorial position, pointing outwards from the perimeter of the ring. spcmc.ac.in Due to steric interactions, the equatorial position is generally more stable. lumenlearning.com The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the Gibbs free energy difference (ΔG) for the equatorial-to-axial conversion. wikipedia.orgpharmacy180.com

The Significance of Steric Effects in Multi-Substituted Cycloalkanes

In multiply substituted cycloalkanes, the conformational preference is determined by the cumulative steric effects of all substituents. libretexts.org A primary contributor to steric strain in the axial position is the 1,3-diaxial interaction. jove.comlibretexts.org This refers to the repulsive force between an axial substituent and the two axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms relative to the substituent. lumenlearning.comlibretexts.org These interactions are essentially gauche butane (B89635) interactions. spcmc.ac.inlibretexts.org

Academic Context of 1,3,5-Triisopropylcyclohexane in Chemical Research

While not as commonly cited as simpler substituted cyclohexanes, this compound has found a niche in specific areas of chemical research. Notably, it has been identified as a necessary component for surrogate mixtures of diesel fuel. acs.orgacs.orgresearchgate.net The development of these surrogates, which mimic the properties of complex fuels, requires components with specific characteristics, such as being a multiply substituted, high molecular mass monocycloalkane with a low cetane number. acs.orgacs.orgnist.gov this compound fulfills these requirements. acs.orgacs.orgnist.gov

Due to its non-commercial availability, its synthesis and characterization have been the subject of dedicated studies. acs.orgnist.gov These investigations have provided valuable data on its chemical and thermophysical properties, including its behavior under thermal stress. acs.orgnist.gov Research into its thermal decomposition kinetics, for instance, is crucial for its application in modeling and experimental studies of surrogate diesel fuels. nist.gov Furthermore, the molecule exists as geometric isomers (cis and trans), with the all-equatorial (e,e,e) and the di-equatorial-mono-axial (e,e,a) isomers being of particular interest in these studies. acs.org

Structure

3D Structure

Properties

CAS No. |

34387-60-5 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

1,3,5-tri(propan-2-yl)cyclohexane |

InChI |

InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3 |

InChI Key |

NPNNVCRGZWDXKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CC(C1)C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Triisopropylcyclohexane

Targeted Synthesis via Catalytic Hydrogenation

The primary and most direct route for the synthesis of 1,3,5-Triisopropylcyclohexane involves the catalytic hydrogenation of its aromatic precursor, 1,3,5-Triisopropylbenzene (B165165). This process involves the addition of hydrogen across the aromatic ring, resulting in the formation of the corresponding cyclohexane (B81311) derivative.

Preparation from 1,3,5-Triisopropylbenzene

The hydrogenation of 1,3,5-Triisopropylbenzene is a heterogeneously catalyzed reaction typically carried out in a liquid phase under a hydrogen atmosphere. The aromatic starting material is dissolved in a suitable solvent and exposed to a catalyst under controlled temperature and pressure, leading to the saturation of the benzene ring.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and selectivity of the hydrogenation of 1,3,5-Triisopropylbenzene are highly dependent on the reaction conditions and the choice of catalyst. Key parameters that are optimized include temperature, hydrogen pressure, reaction time, and the nature of the catalytic system.

Research has shown that different nickel-zeolite composites exhibit varying levels of effectiveness in the hydrogenation of 1,3,5-triisopropylbenzene. The following table summarizes the performance of several catalysts under specific reaction conditions.

Table 1: Performance of Various Nickel-Zeolite Catalysts in the Hydrogenation of 1,3,5-Triisopropylbenzene

| Catalyst | Conversion of 1,3,5-Triisopropylbenzene (%) |

|---|---|

| Ni/H-ZSM-5-P | 95 |

| Ni/H-ZSM-5-E | 92 |

| Ni/H-BEA-P | 88 |

| Ni/H-BEA-E | 85 |

| Ni/H-MOR-P | 78 |

Reaction Conditions: H₂=20 mL/min, liquid flow=0.8 mL/h, T=250 °C, P=20 bar, reaction time 6 h. researchgate.net

The data indicates that under the specified conditions, the Ni/H-ZSM-5-P catalyst provides the highest conversion rate for the hydrogenation of 1,3,5-triisopropylbenzene. The optimization of these conditions is crucial for achieving high yields of the desired this compound.

Purification and Isolation Techniques for Complex Mixtures

The product of the hydrogenation of 1,3,5-Triisopropylbenzene is typically a mixture of stereoisomers of this compound. The separation and isolation of these isomers present a significant analytical challenge due to their similar physical and chemical properties. Advanced chromatographic techniques are therefore essential for their resolution.

Advanced Chromatographic Separation Strategies

Due to the complexity of the isomeric mixture, conventional one-dimensional gas chromatography may not provide sufficient resolution. Therefore, more advanced strategies are required to achieve baseline separation of the individual stereoisomers.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the detailed analysis of complex hydrocarbon mixtures, including the isomeric products of this compound synthesis. researchgate.net In GC×GC, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a secondary column with a different stationary phase. This results in a significant increase in peak capacity and resolving power.

The selection of the column set is critical for achieving successful separation. A common configuration for the analysis of non-polar compounds like substituted cyclohexanes involves a non-polar primary column and a more polar secondary column. The temperature program and modulation parameters are carefully optimized to ensure efficient transfer of the analytes between the two columns and to maximize the separation in the second dimension.

A study on the purity of this compound utilized comprehensive two-dimensional gas chromatography (GC×GC) to identify different geometric stereoisomers, namely the e,e,e and e,e,a-isomers. researchgate.net The following table provides a representative set of parameters for a GC×GC method suitable for the analysis of complex hydrocarbon mixtures, which can be adapted for the specific separation of this compound isomers.

Table 2: Representative Parameters for GC×GC Analysis of Substituted Cyclohexanes

| Parameter | Setting |

|---|---|

| First Dimension Column | |

| Stationary Phase | (5%-Phenyl)-methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 1 µm |

| Temperature Program | 50°C to 200°C at 2.5°C/min |

| Second Dimension Column | |

| Stationary Phase | Polyethylene glycol (Carbowax) |

| Length | 1 m |

| Internal Diameter | 0.1 mm |

| Film Thickness | 0.1 µm |

| Temperature Program | 30°C to 180°C at 2.5°C/min |

| Modulator | |

| Type | Jet-cooled and -heated |

These parameters are based on a typical setup for volatile organic compounds and serve as a starting point for method development for this compound isomers. copernicus.org

Through the application of such advanced chromatographic techniques, it is possible to resolve the complex mixture of this compound isomers, enabling their individual characterization and quantification.

Stereochemical and Conformational Analysis of 1,3,5 Triisopropylcyclohexane

Identification and Characterization of Geometric Stereoisomers

The substitution pattern of 1,3,5-triisopropylcyclohexane gives rise to two key geometric stereoisomers (diastereomers): one where all three isopropyl groups can occupy equatorial positions and another where one must be in an axial position.

Elucidation of e,e,e- and e,e,a-Isomers

The two primary geometric stereoisomers of this compound are the cis isomer, where all substituents are on the same side of the ring, and the trans isomer, where one substituent is on the opposite side relative to the other two. In the most stable chair conformations, these correspond to the all-equatorial (e,e,e) and the equatorial, equatorial, axial (e,e,a) arrangements, respectively.

The identification and characterization of these isomers are accomplished using modern analytical techniques. nist.gov Gas chromatography with mass spectrometry (GC-MS) is effective for separating the isomers, which typically present as two major, baseline-resolved peaks in a chromatogram. crcao.org The isomer with all-equatorial groups generally has a different retention time than the one with an axial group. Further characterization is provided by Nuclear Magnetic Resonance (NMR) spectroscopy. nist.govresearchgate.net Both ¹H and ¹³C NMR spectra offer distinct signals for the e,e,e- and e,e,a-isomers, confirming their structural differences. researchgate.netresearchgate.net For instance, a custom synthesis of this compound via catalytic hydrogenation of 1,3,5-triisopropylbenzene (B165165) was found to produce both the e,e,e- and e,e,a-isomers. crcao.orgnist.gov

Relative Stability of Stereoisomers

The relative stability of the stereoisomers is determined by the conformational energies, primarily the steric strain present in each arrangement. The e,e,e-isomer is the more stable of the two. researchgate.net In this conformation, all three bulky isopropyl groups occupy equatorial positions, which minimizes steric interactions. fiveable.melibretexts.org The e,e,a-isomer is inherently less stable because the chair conformation requires one of the isopropyl groups to be in an axial position, leading to significant steric strain. researchgate.net

Theoretical calculations confirm this stability difference. Using the AM1 Hamiltonian, the heat of formation for the e,e,e-isomer was calculated to be lower than that of the e,e,a-isomer, indicating greater stability. researchgate.net

Table 1: Calculated Relative Stabilities of this compound Isomers

| Isomer Configuration | Calculated Heat of Formation (ΔHf) | Relative Stability |

| e,e,e (all-cis) | -81.49 kcal/mol researchgate.net | More Stable researchgate.net |

| e,e,a (cis,cis,trans) | -79.64 kcal/mol researchgate.net | Less Stable researchgate.net |

Principles of Steric Hindrance in Tri-Substituted Cyclohexanes

The conformation of substituted cyclohexanes is governed by the drive to minimize steric strain, a principle that becomes especially pronounced with large substituents like the isopropyl group. fiveable.mepearson.com In any substituted cyclohexane (B81311), there is a preference for substituents to occupy the more spacious equatorial positions to avoid destabilizing interactions. libretexts.orglibretexts.org

Analysis of 1,3-Diaxial Interactions

A primary source of steric strain in the chair conformation of cyclohexane derivatives is the 1,3-diaxial interaction. libretexts.orgfiveable.me This refers to the unfavorable steric repulsion between an axial substituent and the other two axial atoms (usually hydrogens) located on the same side of the ring at the third carbon position relative to the substituent. youtube.comquimicaorganica.orgmasterorganicchemistry.com

In the case of the e,e,a-isomer of this compound, the single axial isopropyl group experiences severe 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5 (relative to its own position). This repulsion significantly increases the potential energy of the molecule, destabilizing this conformation. fiveable.me The e,e,e-isomer, by contrast, avoids this strain as all isopropyl groups are equatorial.

Empirical and Theoretical Determination of Conformational Energies

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

Table 2: Selected A-Values (Axial Strain Energy)

| Substituent | A-Value (kcal/mol) |

| -Br | 0.43 masterorganicchemistry.com |

| -OH | 0.87 masterorganicchemistry.com |

| -CH₃ (Methyl) | 1.70 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | 4.9 masterorganicchemistry.com |

Influence of Isopropyl Group Bulkiness on Chair Conformation Preferences

The steric bulk of the isopropyl group is the determining factor for the conformational preferences of this compound. fiveable.me The size of the group dictates that any conformation placing an isopropyl group in an axial position will be highly disfavored due to the resulting 1,3-diaxial interactions. fiveable.mefiveable.me

This strong preference for the equatorial position explains why the e,e,e-isomer is considerably more stable than the e,e,a-isomer. researchgate.net The molecule will overwhelmingly adopt the conformation that places the maximum number of these bulky groups in the equatorial orientation to minimize steric repulsion and achieve the lowest possible energy state. libretexts.orglibretexts.org For the cis,cis,trans diastereomer (e,e,a), the ring will still adopt a chair conformation, but the presence of the unavoidable axial isopropyl group renders it less stable than the all-cis (e,e,e) isomer.

Dynamics of Ring Inversion and Conformational Interconversion

The structure of this compound is not rigid; it undergoes a dynamic conformational change known as ring inversion or chair-chair interconversion. This process involves one chair conformation flipping into another, which is crucial for understanding the molecule's time-averaged stereochemistry and its physical and chemical properties. The energy barrier associated with this inversion provides insight into the molecule's conformational flexibility.

For the cis-isomer of this compound, two primary chair conformations are theoretically possible: one with all three isopropyl groups in equatorial positions (tri-equatorial) and another with all three in axial positions (tri-axial). The tri-axial conformer is subject to significant 1,3-diaxial steric strain due to the repulsion between the bulky isopropyl groups. This severe steric hindrance renders the tri-axial form highly unstable compared to the tri-equatorial conformer. As a result, the conformational equilibrium is overwhelmingly shifted towards the tri-equatorial form. The ring inversion pathway from the less stable to the more stable chair form proceeds through high-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The energy required to surmount these states is the activation energy of the ring inversion.

Spectroscopic Probes for Inversion Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy stands as a primary analytical tool for the quantitative investigation of the kinetics of dynamic conformational processes, including the ring inversion of substituted cyclohexanes. libretexts.orgucl.ac.uk By analyzing the temperature-dependent changes in the NMR spectrum, it is possible to determine the rate constants (k) and the thermodynamic activation parameters, particularly the Gibbs free energy of activation (ΔG‡), for the inversion process.

At room temperature, the ring inversion for many cyclohexane derivatives is fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for axial and equatorial environments. As the temperature is decreased, the rate of this inversion process slows. When the exchange rate becomes comparable to the difference in frequency (Δν) between the distinct signals for the axial and equatorial positions, the averaged NMR peak begins to broaden. ucl.ac.uk

With continued cooling, a point is reached known as the coalescence temperature (Tc) , where the separate signals for the exchanging sites merge into a single, broad peak. umn.edu Below this temperature, the conformational exchange is slow enough on the NMR timescale to allow for the resolution of separate, distinct signals corresponding to the axial and equatorial groups of the "frozen" chair conformers.

While specific experimental DNMR data for cis-1,3,5-triisopropylcyclohexane is not prevalent in the surveyed scientific literature, the principles of the technique can be effectively illustrated with data from other cyclohexanes bearing bulky substituents. For example, the free energy barrier for the ring inversion of cis-1,4-di-tert-butylcyclohexane has been successfully determined using DNMR spectroscopy. sikhcom.net The steric bulk of the tert-butyl groups significantly impedes the ring flip, resulting in a quantifiable energy barrier.

The free energy of activation (ΔG‡) at the coalescence temperature can be determined using the Eyring equation. For a simplified estimation of the barrier at Tc, various equations have been derived that relate Tc and Δν to ΔG‡. ucl.ac.uk

The study of these dynamic phenomena offers profound insights into the conformational behavior and energy landscapes of cyclic molecules. The magnitude of the inversion barrier is influenced by factors such as the size, orientation, and interactions of the ring substituents. In the case of this compound, the substantial steric strain from the three isopropyl groups is expected to create a significant barrier to ring inversion.

Illustrative Data for Dynamic NMR Analysis of Cyclohexane Derivatives

The following interactive table presents examples of activation energies for ring inversion in various substituted cyclohexanes, highlighting the influence of substituent bulk on the energy barrier. It is important to note that this data is provided for illustrative purposes to demonstrate the application of dynamic NMR, as specific experimental values for this compound were not found in the reviewed literature.

| Compound | Coalescence Temperature (Tc) | ΔG‡ (kcal/mol) |

| Cyclohexane-d₁₁ | -61.5 °C | 10.2 |

| cis-1,4-Di-tert-butylcyclohexane | -148.1 °C | 6.35 - 6.83 sikhcom.net |

| cis-1,2-Di-tert-butylcyclohexane | -81 °C | 10.1 sikhcom.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and dynamic investigation of 1,3,5-triisopropylcyclohexane, providing unparalleled insight into its molecular framework and conformational behavior. acs.org

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for the initial structural verification of this compound. The spectrum provides characteristic signals corresponding to the different types of protons within the molecule, including those on the cyclohexane (B81311) ring and the isopropyl substituents. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals allow for the assignment of protons to their specific locations in the molecule, confirming the presence of the 1,3,5-trisubstituted pattern. Recent studies on surrogate diesel fuel development have utilized ¹H NMR to characterize the composition and volatility of fuel components, including complex cycloalkanes like this compound. nist.govresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Isomer Differentiation and Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy is particularly powerful for distinguishing between the geometric isomers of this compound and for identifying the unique carbon environments within each isomer. acs.org Commercial samples of this compound typically exist as a mixture of the cis (e,e,e or all-equatorial) and trans (e,e,a or di-equatorial, mono-axial) isomers. researchgate.netacs.org

The highly symmetric cis (e,e,e) isomer is expected to show four distinct signals in its ¹³C NMR spectrum, corresponding to the four unique carbon atoms in its structure. acs.org In contrast, the less symmetric trans (e,e,a) isomer will exhibit nine separate signals, reflecting its nine magnetically non-equivalent carbon atoms. acs.org

A study utilizing a 600 MHz NMR spectrometer reported the following ¹³C NMR chemical shifts for the two isomers:

cis (e,e,e) isomer: Four prominent peaks were observed at chemical shifts of approximately 20.06 ppm, 33.19 ppm, 33.43 ppm, and 44.18 ppm. acs.org

trans (e,e,a) isomer: Nine smaller peaks were identified at 19.80 ppm, 20.11 ppm (appearing as a shoulder on the larger 20.06 ppm peak), 21.62 ppm, 26.79 ppm, 31.94 ppm, 33.40 ppm (as a shoulder on the 33.43 ppm peak), 34.09 ppm, 38.34 ppm, and 41.39 ppm. acs.org

The quantitative analysis of the peak areas in the ¹³C NMR spectrum allows for the determination of the relative abundance of each isomer in a given sample. acs.org

Table 1: ¹³C NMR Chemical Shifts (ppm) for the Isomers of this compound

| Isomer | Chemical Shift (ppm) |

| cis (e,e,e) | 20.06, 33.19, 33.43, 44.18 |

| trans (e,e,a) | 19.80, 20.11, 21.62, 26.79, 31.94, 33.40, 34.09, 38.34, 41.39 |

Data sourced from a study using a 600 MHz NMR spectrometer. acs.org

Application of Variable Temperature NMR in Conformational Studies

Variable temperature (VT) NMR spectroscopy is an indispensable technique for investigating the conformational dynamics of cyclic molecules like this compound. unibas.it By recording NMR spectra over a range of temperatures, it is possible to study dynamic processes such as the ring inversion of the cyclohexane chair conformation. unibas.itresearchgate.net

At room temperature, the rate of chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this inversion process slows down. At a sufficiently low temperature (the coalescence temperature), the individual signals for the axial and equatorial protons can be resolved. unibas.it

The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers (activation energy) associated with the conformational interchange. This information is crucial for understanding the molecule's flexibility and the relative stability of its different conformers. While specific VT-NMR studies focusing solely on this compound are not widely reported in the provided search results, the principles of this technique are broadly applicable to substituted cyclohexanes. researchgate.netrsc.org

Solid-State NMR Investigations in Host-Guest Systems (e.g., Zeolites)

Solid-state NMR (ssNMR) is a powerful method for characterizing the structure and behavior of molecules within confined environments, such as the pores and channels of zeolites. iza-online.orgnih.gov While direct ssNMR studies of this compound in zeolites were not found in the search results, this technique offers significant potential for investigating host-guest interactions.

When a molecule like this compound is adsorbed into a zeolite framework, ssNMR can provide detailed information about:

Conformational Changes: The spatial constraints of the zeolite pores can influence the preferred conformation of the guest molecule, potentially stabilizing one isomer over another.

Molecular Mobility: ssNMR can probe the rotational and translational motions of the guest molecule within the host framework.

Host-Guest Interactions: Techniques such as cross-polarization can reveal proximities between the atoms of the guest molecule and the atoms of the zeolite framework (e.g., silicon, aluminum, and oxygen), providing insight into the nature of the binding interactions. iza-online.orgiitm.ac.in

Mass Spectrometry for Isomer and Molecular Weight Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to aid in its structural identification. The nominal molecular weight of this compound (C₁₅H₃₀) is 210.4 g/mol . sigmaaldrich.comnih.gov

Gas Chromatography Applications in Characterization

Gas chromatography (GC) is a vital technique for the separation and analysis of volatile compounds like this compound. acs.orgnist.govresearchgate.net It is particularly useful for assessing the purity of a sample and for separating its geometric isomers. researchgate.net

In a typical GC analysis, the sample is vaporized and passed through a long capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). nist.gov

Studies have shown that the cis (e,e,e) and trans (e,e,a) isomers of this compound can be separated using GC. researchgate.net The resulting chromatogram will display distinct peaks for each isomer, with the area of each peak being proportional to the amount of that isomer in the mixture. nist.gov This allows for the quantification of the isomeric composition. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For instance, in one study, the thermal decomposition of this compound was monitored by analyzing the decrease in its GC peak area over time. nist.gov

Retention Indices (Kovats' Indices) for Chromatographic Characterization

Gas chromatography is a fundamental technique for analyzing volatile compounds like this compound. The Kovats' retention index (I) is a standardized, dimensionless value that helps in the identification of compounds by converting retention times, which can vary between systems, into system-independent constants. wikipedia.org This index is determined by interpolating the retention time of the analyte between the retention times of two n-alkanes that elute before and after it. wikipedia.org By definition, the retention index for an n-alkane is 100 times its carbon number. gcms.cz

For this compound, isothermal Kovats' retention indices have been determined at multiple temperatures on a 5% phenyl-95% dimethylpolysiloxane stationary phase. acs.orgnist.gov This non-polar stationary phase is common in gas chromatography. nist.gov The determination of these indices is critical for the successful application of this compound in experimental and modeling studies, particularly in the development of surrogate diesel fuels. acs.orgnist.govresearchgate.net

Research has shown the presence of two major stereoisomers of this compound, the e,e,e (equatorial, equatorial, equatorial) and e,e,a (equatorial, equatorial, axial) isomers, which can be separated and identified using gas chromatography. researchgate.net The study by Bruno et al. (2012) provides specific retention index values for the major isomer (presumed to be the more stable e,e,e isomer) across a range of temperatures. acs.orgnist.gov These values are instrumental for identifying the compound in complex hydrocarbon mixtures.

Table 1: Isothermal Kovats' Retention Indices for this compound

| Temperature (°C) | Kovats' Retention Index (I) |

|---|---|

| 150 | 1485.42 |

| 175 | 1493.53 |

| 200 | 1502.13 |

| 225 | 1511.23 |

Data sourced from studies on a 5% phenyl-95% dimethylpolysiloxane stationary phase. acs.orgnist.gov

Potential for X-Ray Crystallographic Studies on Crystalline Forms or Derivatives

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgcam.ac.uk The method relies on the diffraction of X-rays by the ordered, periodic structure of a crystal lattice. libretexts.org For a molecule to be studied by single-crystal X-ray diffraction, it must first be obtained in the form of a high-quality, single crystal. tugraz.at

This compound is a liquid at room temperature and possesses significant conformational flexibility, making it inherently difficult to crystallize on its own. nih.govsigmaaldrich.com There are no published reports of the single-crystal X-ray structure of this compound itself. Therefore, structural elucidation via this method would likely require the synthesis of a suitable crystalline derivative.

The potential for X-ray crystallographic studies hinges on creating derivatives that can form stable, well-ordered crystals. This can be achieved by introducing functional groups that promote intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which facilitate crystal lattice formation. tugraz.at For example, derivatives of the cyclohexane ring, such as cis,cis-1,3,5-triaminocyclohexane, have been successfully characterized by X-ray diffraction, demonstrating that the cyclohexane core can be part of a well-defined crystal structure when appropriate functional groups are present. wikipedia.org The synthesis of 1,3,5-tricarbonyl derivatives of other compounds has also been reported as a strategy to create molecules for further reaction or analysis. nih.gov

Another advanced approach could involve co-crystallization with a "chaperone" compound. bruker.com These are large, rigid molecules designed to trap smaller, more flexible, or liquid molecules within their own crystal lattice, enabling their structural determination by X-ray diffraction. bruker.com While no specific studies have applied this to this compound, it represents a viable strategy for obtaining its solid-state structure. Should a suitable crystalline form or derivative be prepared, X-ray diffraction would provide definitive data on bond lengths, angles, and the precise stereochemical conformation of the isopropyl groups on the cyclohexane ring. tugraz.at

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| cis,cis-1,3,5-Triaminocyclohexane |

Thermal Stability and Decomposition Kinetics

Quantitative Kinetic Studies of Thermal Degradation

Quantitative studies have been conducted to determine the rate at which 1,3,5-triisopropylcyclohexane degrades at elevated temperatures. These studies provide crucial data for modeling its behavior in practical applications. nist.govnist.gov

The thermal decomposition of this compound has been effectively modeled using pseudo-first-order kinetics. nist.gov In this approach, the rate of reaction is considered to be dependent on the concentration of a single reactant, even though other reactants may be involved, because the concentrations of the other reactants are effectively constant. libretexts.org The rate constants are determined by measuring the extent of decomposition over time at various constant temperatures. nist.gov

Kinetic studies performed in the temperature range of 350°C to 425°C yielded pseudo-first-order rate constants (k) that demonstrate a clear temperature dependence. nist.govnist.gov The rate of decomposition increases significantly with temperature, as expected. nist.govnist.gov

Table 1: Pseudo-First-Order Rate Constants for the Thermal Decomposition of this compound

| Temperature (°C) | Rate Constant (k) s⁻¹ |

|---|---|

| 350 | 2.38 x 10⁻⁷ |

| 375 | 1.15 x 10⁻⁶ |

| 400 | 4.69 x 10⁻⁶ |

| 425 | 7.28 x 10⁻⁵ |

Data sourced from NIST. nist.govnist.gov

The temperature dependence of the reaction rate constant is described by the Arrhenius equation. ucl.ac.uk By plotting the natural logarithm of the pseudo-first-order rate constants against the inverse of the absolute temperature, the Arrhenius parameters can be determined. nist.gov These parameters, the activation energy (Ea) and the pre-exponential factor (A), are fundamental for characterizing the kinetics of the decomposition reaction. nist.govnist.gov

For the thermal decomposition of this compound, the following Arrhenius parameters have been measured:

Activation Energy (Ea): 279 kJ/mol nist.govnist.gov

Pre-exponential Factor (A): 5.67 x 10¹⁶ s⁻¹ nist.govnist.gov

These parameters are invaluable for estimating decomposition rates at temperatures not experimentally tested and are crucial for the development of accurate models for surrogate diesel fuels. nist.govnist.gov

Comparative Analysis of Thermal Stability with Other Saturated Cyclic Hydrocarbons

The thermal stability of this compound can be understood more clearly when compared to other cyclic hydrocarbons. Research indicates that its stability is comparable to that of n-dodecane. datapdf.comfigshare.com A comparative study of several hydrocarbon compounds revealed the following trend in thermal stability: n-dodecane ≈ this compound > bicyclohexyl (B1666981) > n-propylcyclohexane > decalin. datapdf.comfigshare.com

Methodologies for High-Temperature Kinetic Analysis

The investigation of the thermal decomposition kinetics of this compound has been carried out using specific and controlled experimental methods. nist.gov A common methodology involves the use of stainless-steel ampule reactors to heat the fluid under high pressure (e.g., 34.5 MPa). nist.gov

Applications in Chemical Engineering and Materials Science

Role as a Reference Component in Surrogate Fuel Development

The complexity of commercial fuels, which can contain thousands of different hydrocarbon species, makes detailed combustion and performance studies exceptionally challenging. researchgate.netsciprofiles.com To overcome this, researchers utilize surrogate fuels—simpler mixtures composed of a small number of well-characterized pure compounds, known as a palette, designed to replicate the essential properties of a target fuel. researchgate.net 1,3,5-Triisopropylcyclohexane has been identified as a crucial component for these palettes, particularly for diesel fuel surrogates. researchgate.netresearchgate.netresearchgate.net

With a molecular formula of C₁₅H₃₀ and a molecular weight of approximately 210.4 g/mol , it represents the heavier, C14 and larger, monocycloalkane constituents found in commercial diesel. sciprofiles.commdpi.compsecommunity.org Its highly branched, cyclic structure results in a low cetane number, a measure of a diesel fuel's ignition quality. researchgate.netsciprofiles.comresearchgate.net This makes it an essential ingredient for accurately modeling the ignition delay and combustion behavior of modern diesel fuels in advanced engine designs. sciprofiles.com

Table 1: Key Properties of this compound for Surrogate Fuel Formulation

| Property | Value | Significance in Surrogate Fuels |

|---|---|---|

| Molecular Formula | C₁₅H₃₀ | Represents higher molecular weight cycloalkanes. |

| Molecular Weight | ~210.4 g/mol mdpi.compsecommunity.org | Matches the high molecular mass fraction of diesel fuel. researchgate.netresearchgate.net |

| Compound Class | Multiply Substituted Monocycloalkane | Represents a specific chemical class present in diesel fuels. sciprofiles.comresearchgate.net |

| Cetane Number | Low researchgate.netsciprofiles.comresearchgate.net | Crucial for matching the ignition quality and delay of target fuels. |

To be effectively used in surrogate fuel models, the chemical and thermophysical properties of each palette component must be precisely known. researchgate.netresearchgate.netresearchgate.net Extensive characterization of this compound has been undertaken to provide the necessary data for both experimental engine tests and computational fluid dynamics (CFD) and chemical-kinetic simulations. researchgate.netresearchgate.net These properties, including density, viscosity, speed of sound, and thermal decomposition kinetics, are critical for models that simulate fuel injection, vaporization, mixing, and combustion processes. researchgate.netresearchgate.netbohrium.com

For instance, the thermal decomposition kinetics of this compound have been studied to determine its Arrhenius parameters (activation energy and pre-exponential factor). bohrium.com This data is vital for creating accurate chemical kinetic models that can predict how the fuel will break down and react under the high-temperature and high-pressure conditions inside a compression-ignition engine. researchgate.netbohrium.com Its inclusion in surrogate palettes allows for the formulation of mixtures with varying levels of compositional accuracy, from simple four or five-component blends to more complex nine-component surrogates that provide a superior match to the target fuel's characteristics. sciprofiles.com

Interactions with Porous Materials and Frameworks

The distinct size and shape of the this compound molecule make it a valuable tool for probing the structure and accessibility of porous materials like metal-organic frameworks (MOFs). mdpi.com

Metal-organic frameworks are a class of crystalline materials known for their exceptionally high porosity and tunable structures. mdpi.com The ability of a solvent molecule to penetrate the pores of a MOF is determined by a combination of factors, including the size and shape of the molecule relative to the MOF's pore apertures. researchgate.netmdpi.com This interaction is fundamental to applications such as separations, catalysis, and the formation of "porous liquids," where nanoscale porosity is hosted within a liquid medium. mdpi.com

Molecular dynamics simulations have been used to study the interaction of this compound with two well-known MOFs: Zeolitic Imidazolate Framework-8 (ZIF-8) and Hong Kong University of Science and Technology-1 (HKUST-1). researchgate.netmdpi.com These studies show that this compound is one of only a few solvents capable of partially penetrating the small pores of ZIF-8 without significant steric hindrance. researchgate.netresearchgate.netmdpi.com

In contrast, HKUST-1 possesses larger pore apertures and a more compatible pore shape for the bulky solvent. researchgate.netmdpi.com This allows for more complete penetration of this compound into the HKUST-1 framework. mdpi.com This differential permeation highlights the role of the MOF's specific architecture in controlling guest molecule access. researchgate.netmdpi.com

The penetration behavior of this compound is a direct consequence of its molecular geometry. mdpi.com Its bulky isopropyl groups create significant steric obstruction, preventing it from easily entering confined spaces. For a MOF like ZIF-8, which has small, well-defined apertures, the bulky, somewhat spherical nature of the molecule is a major barrier. researchgate.netmdpi.com However, solvents that are more elongated or have linear branches can sometimes penetrate pores more easily. researchgate.netresearchgate.netmdpi.com The partial penetration observed with this compound in ZIF-8 is attributed to the ability of its flexible branches to find a way through the pore window. mdpi.com

The compatibility between the shape of the solvent molecule and the shape of the MOF's pore window is therefore a critical factor governing penetration. researchgate.netmdpi.com The case of this compound demonstrates that steric hindrance is a primary variable influencing solvent penetration and is a key consideration in the design of MOF-based systems for separations or the formation of porous liquids. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| HKUST-1 |

| n-pentane |

| ZIF-8 |

| 1,3,5-trimethylbenzene |

| 1,3,5-triisopropylbenzene (B165165) |

Implications for Porous Liquid (PL) Formation and Design

The unique molecular architecture of this compound plays a significant role in the theoretical design and formation of Type II and Type III porous liquids (PLs). These PLs are formed by dispersing rigid, porous particles (porogens) into a liquid solvent that is sterically hindered from entering the pores, thus preserving the porosity within the liquid phase. The suitability of a solvent is largely dictated by its size, shape, and conformational flexibility in relation to the pore dimensions of the solid framework.

Recent molecular dynamics (MD) simulations have provided valuable insights into these interactions, specifically modeling the behavior of various hydrocarbon solvents, including this compound, with common metal-organic frameworks (MOFs) like ZIF-8 and HKUST-1 as porogens. mdpi.combohrium.com The bulkiness of the solvent has been identified as the most critical factor influencing its penetration through the pores of the porogen. mdpi.com

In these simulations, this compound is characterized as a sterically hindered solvent. mdpi.comresearchgate.net This steric bulk is fundamental to its potential use in PLs, as the primary requirement for the liquid phase is its inability to completely block the pores of the dispersed solid. Research has shown that due to the smaller apertures of ZIF-8, it can form porous liquids with a wider array of sterically hindered solvents. mdpi.comresearchgate.netresearchgate.net

Interestingly, studies indicate that this compound is one of a select group of solvents that can partially penetrate the pores of ZIF-8 without complete steric hindrance. mdpi.comresearchgate.netresearchgate.net This phenomenon is attributed to the molecule's specific shape, described as having an aspect ratio far from 1, which suggests a more elongated structure, and/or possessing more linear branches. mdpi.comresearchgate.net The branches of the solvent molecule are a crucial factor, as the branches themselves may be able to penetrate the pores even if the entire molecule cannot. mdpi.com

Conversely, the interaction with HKUST-1, which possesses larger pore apertures, is different. The larger and more compatible shape of HKUST-1's pores allows for the complete penetration of certain solvents, which would prevent the formation of a stable porous liquid. mdpi.comresearchgate.net The compatibility between the shape of the solvent molecule and the porogen's pore window is, therefore, a determining factor in addition to molecular size. mdpi.comresearchgate.net

The findings from these computational studies are critical for the rational design of porous liquids. By understanding how the molecular properties of this compound—such as its bulk, shape, and branched structure—govern its interaction with different porous solids, it is possible to predict its suitability for creating stable and effective porous liquids.

Research Findings: Solvent Penetration in MOF-Based Porous Liquids

The following table summarizes the simulated interactions between various hydrocarbon solvents and the porous frameworks ZIF-8 and HKUST-1, as described in molecular dynamics studies. mdpi.comdntb.gov.ua This data highlights the unique behavior of this compound in the context of other potential solvents for porous liquid applications.

| Solvent | Porogen | Interaction Type | Implication for PL Formation | Citation |

| This compound | ZIF-8 | Partial Penetration | Favorable; porosity is maintained. | mdpi.comresearchgate.net |

| This compound | HKUST-1 | Partial/Complete Penetration | Dependent on conditions; risk of pore blockage. | mdpi.com |

| n-Pentane | ZIF-8 | Partial Penetration | Favorable. | mdpi.comresearchgate.net |

| n-Pentane | HKUST-1 | Complete Penetration | Unfavorable; prevents PL formation. | mdpi.comresearchgate.net |

| Benzene | ZIF-8 | Partial Penetration | Favorable. | mdpi.comresearchgate.net |

| Benzene | HKUST-1 | Complete Penetration | Unfavorable; prevents PL formation. | mdpi.comresearchgate.net |

| Cyclohexane (B81311) | ZIF-8 | Not specified | - | |

| Cyclohexane | HKUST-1 | Partial Penetration | Favorable. | mdpi.comresearchgate.net |

| Iso-octane | HKUST-1 | Complete Penetration | Unfavorable; prevents PL formation. | mdpi.comresearchgate.net |

| 1,3,5-Trimethylbenzene | ZIF-8 | Partial Penetration | Favorable. | mdpi.comresearchgate.net |

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of 1,3,5-triisopropylcyclohexane, particularly its interactions with other materials and its potential to form novel fluid systems. mdpi.combohrium.com These simulations track the trajectories of atoms and molecules, allowing for the analysis of complex processes that are difficult to observe experimentally. bohrium.com

MD simulations have been instrumental in examining the interactions between this compound, acting as a bulky solvent, and various porous materials, such as metal-organic frameworks (MOFs). mdpi.com Studies have focused on its interaction with well-known MOFs like Zeolitic Imidazolate Framework-8 (ZIF-8) and Hong Kong University of Science and Technology-1 (HKUST-1). mdpi.comresearchgate.net The primary goal of these simulations is to understand the penetration of the solvent into the pores of the solid material, a key factor in the formation of porous liquids. researchgate.net

The simulations reveal that the ability of this compound to penetrate a porous structure is heavily dependent on the relative sizes and shapes of the solvent molecule and the porogen's pores and windows. mdpi.comsciprofiles.com For instance, while some solvents can fully penetrate the larger apertures of HKUST-1, the bulky and sterically hindered nature of this compound often results in only partial penetration or complete exclusion, especially in MOFs with smaller apertures like ZIF-8. researchgate.netmdpi.com In simulations involving HKUST-1, this compound was observed to partially penetrate the porous structure. mdpi.com The convergence of the total energy of the simulated systems to a constant value indicates that the simulations reached equilibrium, allowing for reliable analysis. mdpi.com

Table 1: Porous Materials Used in MD Simulations with this compound This table is interactive. Click on headers to sort.

| Porogen | Pore Size (Å) | Window Size (Å) | Interaction with this compound |

|---|---|---|---|

| ZIF-8 | 11.4 | 3.4 | Partial penetration without steric hindrance. mdpi.comresearchgate.net |

The insights gained from simulating solvent-porous material interactions are directly applied to predict the potential of this compound to form Type II or Type III porous liquids (PLs). mdpi.com These PLs consist of porous solid particles suspended in a liquid solvent where the solvent molecules are too large to enter the pores, thus preserving the porosity within the liquid phase. bohrium.comresearchgate.net

MD simulations have shown that due to its steric bulk, this compound is a candidate for forming PLs with certain porogens. mdpi.comresearchgate.net Specifically, with ZIF-8, which has narrow pore windows, this compound is one of the few hydrocarbon solvents that can partially penetrate the pores without significant steric hindrance, a behavior attributed to its molecular shape. mdpi.comupm.es This characteristic is crucial, as the prevention of complete pore filling is the foundational principle of these types of porous liquids. researchgate.netmdpi.com In contrast, porogens with larger and more compatibly shaped apertures, like HKUST-1, may allow for more extensive penetration by other solvents, preventing PL formation, but the bulkiness of this compound still limits complete entry. mdpi.comsciprofiles.com

Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)

Quantum chemical calculations provide a fundamental understanding of the electronic structure and conformational energetics of this compound. These methods, ranging from semi-empirical approaches to more rigorous Density Functional Theory (DFT), are used to analyze the molecule's intrinsic properties.

This compound can exist as different geometric stereoisomers, primarily the cis (e,e,a - equatorial, equatorial, axial) and trans (e,e,e - all equatorial) forms. researchgate.netcrcao.org Theoretical calculations are essential for determining the relative stability and energy barriers between these conformers.

Semi-empirical quantum methods, such as the AM1 Hamiltonian, have been used to estimate the heats of formation for the isomers. crcao.org These calculations suggested that the e,e,e isomer is thermodynamically more stable than the e,e,a counterpart, which is attributed to the lack of steric hindrance that would be present with a bulky isopropyl group in the axial position. crcao.org For analogous substituted hetero-cyclohexanes, more advanced methods like M06-2X and B3LYP-D3 have been employed to calculate potential energy surfaces and Gibbs free energies to map the landscape of ring inversion and substituent positioning. chemrxiv.org Such studies on related molecules show that the energy difference between axial and equatorial conformers is often small, typically less than 1 kcal/mol. chemrxiv.org

Table 2: Calculated Relative Stability of this compound Isomers This table is interactive. Click on headers to sort.

| Isomer | Substituent Positions | Method | Calculated Heat of Formation (ΔHf) | Relative Stability |

|---|---|---|---|---|

| trans | e,e,e | AM1 | -81.49 kcal/mol crcao.org | More stable crcao.org |

Quantum chemical calculations are also used to predict electronic properties and spectroscopic data, which can then be compared with experimental results for validation. nist.govresearchgate.net While detailed DFT studies on the electronic structure of this compound are not widely published, the general methodology involves calculating parameters like HOMO-LUMO energy gaps, dipole moments, and electron affinity. researchgate.net

For many organic molecules, these calculated parameters are crucial for understanding reactivity. researchgate.net Furthermore, theoretical calculations can predict spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnist.gov Experimental characterization of this compound has been performed using ¹³C and ¹H NMR spectroscopy and mass spectrometry. researchgate.netacs.org These experimental spectra serve as benchmarks for validating the accuracy of quantum chemical predictions of spectroscopic parameters for its different isomers. researchgate.netcrcao.org

Force Field Development and Validation for Sterically Hindered Cycloalkanes

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters and mathematical functions describing the potential energy of the system. uni-paderborn.dewikipedia.org For sterically hindered cycloalkanes like this compound, developing and validating a reliable force field is a crucial step.

The process often involves a combination of quantum mechanical calculations and fitting to experimental data. uni-paderborn.de For instance, molecular structures (bond lengths, angles) can be determined with QM methods, while non-bonded interaction parameters (Lennard-Jones parameters) are optimized to reproduce experimental vapor-liquid equilibrium data, such as vapor pressure and saturated liquid density. uni-paderborn.de

In the context of the simulations of porous liquids, the force field used for this compound and other solvents was validated by calculating their densities at a given temperature and pressure and comparing the results with reference values. mdpi.com The minimal error percentages observed in these comparisons confirmed that the force field could be reliably applied in the simulations. mdpi.com More broadly, force fields like MM2 have been developed for conformational analysis of hydrocarbons, and extensible force fields like ESFF are designed to model a wide variety of systems, including complex organic molecules. researchgate.netacs.org The development of such force fields is critical for the successful application of this compound in modeling studies, for example, as a component in surrogate diesel fuels. nist.govacs.org

Predictive Modeling for Thermophysical and Reactive Properties

Computational chemistry and molecular modeling serve as powerful tools for predicting the thermophysical and reactive properties of molecules, mitigating the need for extensive and time-consuming experimental measurements. For this compound, a key component in surrogate models for diesel and jet fuels, predictive modeling is crucial for understanding its behavior under various conditions. acs.orgnist.gov These models are essential for developing accurate fuel surrogate mixtures used in combustion and thermophysical property studies. acs.orgnist.gov

Predictive Modeling of Thermophysical Properties

The prediction of thermophysical properties such as density, viscosity, and phase behavior is fundamental for fuel applications. Advanced equations of state (EoS) and molecular dynamics simulations are the primary methods used for this compound.

Equation of State (EoS) Models:

The Statistical Associating Fluid Theory (SAFT) and its variants are sophisticated EoS models based on statistical mechanics that can accurately determine the thermodynamic properties of complex fluids. tandfonline.com

SAFT-γ Mie Approach: This group-contribution EoS has been used to predict the single-phase liquid densities of pure this compound. tandfonline.com The model describes molecules as combinations of spherical monomers, accounting for molecular shape and intermolecular forces. tandfonline.com

Perturbed-Chain SAFT (PC-SAFT): The PC-SAFT EoS is widely used for modeling the properties of diesel surrogates that include this compound. city.ac.ukcity.ac.uk This model is particularly effective for accurately representing the properties of heavy hydrocarbons at high pressures and temperatures. city.ac.ukcity.ac.uk Studies have demonstrated its superiority over simpler cubic equations of state, like the Peng-Robinson (PR) EoS, in predicting surrogate fuel densities. city.ac.uk For instance, predictions of the normal boiling point and density of this compound have been made using different parameter sets within the PC-SAFT framework. city.ac.uk

Research Findings:

Research efforts have focused on validating these predictive models against experimental data. The addition of this compound to the palette of surrogate fuel components was initially justified by a thermophysical property evaluation and prediction. nist.govnist.gov Subsequent experimental measurements of properties like density, speed of sound, and viscosity between 5 °C and 100 °C provide critical benchmarks for these computational models. acs.orgnist.gov

One study compared the predicted normal boiling point of this compound using two PC-SAFT parameter sets (LC and GC) against the experimental value, showing varying degrees of accuracy. city.ac.uk

Table 1: Predicted vs. Experimental Normal Boiling Point for this compound An interactive table comparing the experimental normal boiling temperature with values predicted by different PC-SAFT equation of state models.

| Model | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) | Percent Error (%) |

| LC-PC-SAFT | 283.7 | 249.9 | 13.53 |

| GC-PC-SAFT | 292.8 | 249.9 | 17.17 |

Source: Adapted from City Research Online. city.ac.uk

Molecular Dynamics (MD) Simulations:

MD simulations offer a particle-level view of molecular interactions. These simulations have been employed to study this compound as a solvent, particularly in the context of forming porous liquids with metal-organic frameworks (MOFs). mdpi.com In such studies, a crucial step is the validation of the force field, which is often achieved by simulating the density of the pure solvent and comparing it to experimental values to ensure minimal error. mdpi.com MD simulations have also been used to investigate the partial penetration of this compound into the pores of materials like ZIF-8, a phenomenon influenced by the molecule's bulky, branched shape. mdpi.com

Predictive Modeling of Reactive Properties

Understanding the thermal stability and decomposition pathways of fuel components is critical for combustion modeling.

Thermal Decomposition Kinetics:

The thermal decomposition of this compound has been studied experimentally to determine its kinetic parameters. nist.govnist.gov In these studies, the compound was heated in stainless-steel ampule reactors at temperatures ranging from 350 °C to 425 °C. nist.gov The extent of decomposition over time was measured, allowing for the derivation of pseudo-first-order rate constants. nist.gov

These experimentally determined rate constants were then used to calculate the Arrhenius parameters: the pre-exponential factor (A) and the activation energy (Ea). nist.govnist.gov These parameters are essential for predictive models as they allow for the estimation of decomposition rates at any temperature, a critical input for the successful application of this compound in surrogate fuel modeling. nist.gov

Research Findings:

Table 2: Pseudo-First-Order Rate Constants for the Thermal Decomposition of this compound An interactive table showing the rate constants for the thermal decomposition of this compound at various temperatures.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 350 | 2.38 × 10⁻⁷ |

| 375 | 1.15 × 10⁻⁶ |

| 400 | 1.14 × 10⁻⁵ |

| 425 | 7.28 × 10⁻⁵ |

Source: Adapted from National Institute of Standards and Technology. nist.govnist.gov

Future Research Directions and Emerging Areas

Development of Chiral Derivatives and Enantioselective Syntheses

The enantioselective synthesis of specific isomers of 1,3,5-triisopropylcyclohexane and its derivatives remains a largely unexplored frontier, presenting a significant opportunity for future investigation. The creation of chiral bicyclic alkanes is a field of considerable interest, with applications in the synthesis of biologically active natural products. semanticscholar.org Future research could focus on developing catalytic enantioselective methods to access specific chiral forms of this compound.

Prospective strategies may involve:

Chiral Phosphoric Acid-Catalyzed Cyclizations: This method has been successful in the enantioselective synthesis of other bicyclo[3.n.1]alkanes. semanticscholar.org It involves the desymmetrization of 2,2-disubstituted cyclic 1,3-diones, a strategy that could potentially be adapted for precursors of substituted triisopropylcyclohexanes. semanticscholar.org

Ritter Reaction on Chiral Precursors: The Ritter reaction has been employed in the synthesis of other complex chiral molecules, demonstrating an unexpected ability to proceed with retention of chirality, which could be a key step in a novel synthetic process. google.com

Asymmetric Dihydroxylation: The highly selective dihydroxylation of unsaturated precursors has been used as a key step in the concise asymmetric synthesis of other complex cyclic systems and could be applied to create polyhydroxylated chiral derivatives. beilstein-journals.org

The development of such enantioselective syntheses would be a significant advancement, as the unique three-dimensional structures of chiral spirocycles and bicyclic compounds are underrepresented in pharmaceutical libraries, largely due to the difficulty in their asymmetric synthesis. rsc.org

Advanced Mechanistic Studies of Thermal and Catalytic Reactions

Significant foundational work has been done on the thermal decomposition of this compound, particularly in the context of its use as a fuel surrogate. nist.gov Studies conducted in stainless-steel ampule reactors between 350 and 425 °C determined that the decomposition follows pseudo-first-order kinetics. nist.gov The initial decomposition mechanism is thought to involve the scission of the carbon-carbon bond between the cyclohexane (B81311) ring and an isopropyl group. nist.gov However, the measured activation energy of 279 kJ/mol is considerably lower than the bond energy of a typical C-C bond, suggesting the occurrence of more complex chain processes. nist.gov

Future research should aim for a more profound mechanistic understanding. This includes:

Quantum Calculations: To propose and validate probable mechanisms for decomposition pathways and explain product distribution. datapdf.com

Advanced Analytical Techniques: Utilizing comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry to identify a wider range of decomposition products, including minor species and coke precursors. researchgate.net

Catalytic Cracking Studies: Investigating the behavior of this compound over novel catalysts, such as the HY/Al-HMS/K10 hybrid catalysts used for hexadecane (B31444) cracking, could reveal pathways to selectively produce valuable smaller molecules. acs.org

| Temperature (°C) | Pseudo-First-Order Rate Constant (s⁻¹) |

|---|---|

| 350 | 2.38 × 10⁻⁷ |

| 375 | 1.44 × 10⁻⁶ |

| 400 | 7.71 × 10⁻⁶ |

| 425 | 7.28 × 10⁻⁵ |

| Parameter | Value |

|---|---|

| Pre-exponential Factor (A) | 5.67 × 10¹⁶ s⁻¹ |

| Activation Energy (Ea) | 279 kJ/mol |

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The bulky and sterically hindered nature of this compound makes it an interesting candidate for studies in supramolecular and host-guest chemistry. tcichemicals.comrsc.org This field leverages non-covalent interactions to form highly selective complexes. tcichemicals.com

Recent molecular dynamics simulations have explored the use of this compound as a solvent in the formation of "porous liquids" (PLs) with metal-organic frameworks (MOFs) as the host structures. mdpi.comresearchgate.net These studies found that:

With the MOF ZIF-8, which has small apertures, this compound is sterically hindered and can only partially penetrate the pores. mdpi.comresearchgate.net This inability to fully enter the host's cavity is a key requirement for forming a Type II or III porous liquid.

With the MOF HKUST-1, which has larger apertures, the molecule's penetration is more complete, preventing the formation of a stable porous liquid. mdpi.com

This emerging area invites further research, including the experimental validation of these simulations and the exploration of other macrocyclic hosts like calixarenes or cyclodextrins. thno.org The use of this compound as a bulky molecular probe has also been demonstrated in the characterization of mesoporosity in zeolites, distinguishing between accessible and occluded pores. acs.org

Integration of Multi-Scale Modeling and Advanced Experimental Techniques

The characterization and application of this compound have already benefited from a combination of advanced experimental and modeling techniques. researchgate.netmdpi.com Its role as a component in surrogate diesel fuels has driven extensive characterization. nist.govacs.org

| Technique Type | Specific Method | Application/Finding | Reference |

|---|---|---|---|

| Experimental | Gas Chromatography (GC) | Quantify decomposition kinetics and analyze purity. | nist.govresearchgate.net |

| NMR Spectroscopy (¹³C and ¹H) | Characterize chemical structure for fuel surrogate development. | researchgate.netnist.gov | |

| Advanced Distillation Curve (ADC) | Measure volatility and composition of fuel mixtures. | researchgate.netresearchgate.net | |

| Liquid Phase Breakthrough Experiments | Characterize accessible mesoporosity of zeolites using it as a probe molecule. | acs.org | |

| Modeling | Molecular Dynamics (MD) Simulation | Assess the formation of porous liquids with MOFs (ZIF-8, HKUST-1). | mdpi.comresearchgate.net |

| PC-SAFT Equation of State | Model thermophysical properties (density, viscosity) of diesel surrogates containing the compound. | city.ac.ukcity.ac.uk |

Future work should focus on a tighter integration of these approaches. For instance, detailed kinetic models of diesel fuel combustion could be refined by incorporating more accurate experimental data on the decomposition of this compound under engine-like conditions. mdpi.com Furthermore, multi-scale models could bridge the gap between molecular dynamics simulations of host-guest interactions and the macroscopic properties of novel materials derived from them.

Design of Novel Materials Utilizing the Unique Structural Features of this compound

The unique structural attributes of this compound are pivotal for its existing and potential applications in novel materials. Its primary use is as a palette component in precisely designed surrogate fuels that emulate the combustion properties of complex diesel and rocket fuels. researchgate.netacs.orgnist.gov

Emerging areas for novel material design include:

Porous Liquids: As discussed, its steric bulk is crucial for its potential role as a solvent in creating Type II/III porous liquids with specific MOFs. mdpi.comresearchgate.net These materials, which combine the properties of a porous solid with the fluid nature of a liquid, could have applications in gas storage and separations. dp.tech

Advanced Lubricants: The highly branched cyclic alkane structure suggests potential for high-performance lubricant applications, an area that remains largely unexplored. Its thermal stability and viscosity could be advantageous under extreme conditions.

Functional Fluids: By adding functional groups to the cyclohexane ring or isopropyl chains, new molecules could be designed for specific applications such as heat transfer fluids or hydraulic fluids, where its thermal decomposition characteristics would be a critical design parameter. nist.gov

The continued exploration of this compound's properties will undoubtedly lead to its incorporation into new and advanced materials that capitalize on its distinct molecular shape and stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Triisopropylcyclohexane, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation using cyclohexane and isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) or through cyclization of pre-functionalized precursors. Evidence from related cyclohexane derivatives (e.g., 1,3,5-heterocyclohexanes) suggests that steric hindrance from isopropyl groups necessitates optimized stoichiometry (1:3 molar ratio for cyclohexane:isopropyl halide) and prolonged reaction times (24–48 hours) to achieve yields >60% . Low-temperature conditions (0–5°C) minimize side reactions like over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity and stereochemistry. For example, ¹H NMR reveals distinct splitting patterns for axial vs. equatorial isopropyl protons (δ 1.0–1.5 ppm), while ¹³C NMR resolves quaternary carbons (δ 25–35 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (70 eV) identifies molecular ion peaks at m/z 210 (C₁₅H₃₀⁺) and fragmentation patterns indicative of isopropyl loss .

Q. How does steric hindrance from the three isopropyl groups affect the compound’s reactivity?

- Methodology : Steric effects dominate substitution reactions. For instance, electrophilic aromatic substitution is suppressed due to restricted access to the cyclohexane ring. Computational models (e.g., Molecular Mechanics) predict a chair conformation with all isopropyl groups equatorial to minimize strain. Experimental validation via X-ray crystallography (where feasible) or NOESY NMR can confirm spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, ΔHf) for this compound?

- Methodology : Discrepancies often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) with high-purity samples (>99%) under inert atmospheres can standardize melting points (literature range: 45–55°C). For enthalpy of formation (ΔHf), combine experimental calorimetry (e.g., bomb calorimetry) with quantum mechanical calculations (DFT/B3LYP/6-311+G**) to validate data .

Q. What computational strategies best predict the compound’s solubility and partition coefficient (logP)?

- Methodology : Use the ACD/Labs Percepta Platform or COSMO-RS models to estimate logP (predicted ~7.2 for this compound). Experimentally, determine logP via shake-flask HPLC with octanol/water partitioning, noting the compound’s high hydrophobicity requires extended equilibration (>24 hours) .

Q. How to design a catalytic system for asymmetric functionalization of this compound?

- Methodology : Leverage steric bulk to direct enantioselective reactions. Chiral catalysts like BINOL-derived phosphoric acids or N-heterocyclic carbenes (NHCs) can induce asymmetry in Diels-Alder or epoxidation reactions. Monitor enantiomeric excess (ee) via chiral GC or HPLC with β-cyclodextrin columns .

Q. What experimental pitfalls arise in crystallizing this compound, and how are they mitigated?

- Methodology : Slow vapor diffusion (e.g., hexane/ether) at −20°C promotes single-crystal growth. Due to low melting points, avoid rapid cooling. For X-ray diffraction, collect data at 100 K to minimize thermal motion artifacts. Compare with analogous structures (e.g., cis,cis,cis-1,3,5-Trimethylcyclohexane) to validate lattice parameters .

Q. How to analyze regioselective oxidation products of this compound under varying conditions?

- Methodology : Use ozonolysis or meta-chloroperbenzoic acid (mCPBA) to target specific C-H bonds. LC-MS/MS with collision-induced dissociation (CID) identifies oxidation sites. Kinetic studies (e.g., UV-Vis monitoring of peroxide formation) quantify reaction rates, while DFT calculations (e.g., Gibbs free energy of transition states) explain selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.